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Compound of Interest

Compound Name: NCGC00262650

Cat. No.: B11829163 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Identifier: NCGC00262650 Synonyms: Not publicly available CAS Number:

344359-25-7 Molecular Formula: C₁₈H₂₀N₄O Molecular Weight: 308.39 g/mol

Executive Summary
NCGC00262650 is a small molecule compound that has demonstrated a dual mechanism of

action, positioning it as a molecule of significant interest in both infectious disease and

oncology research. It functions as an inhibitor of the apical membrane antigen 1 (AMA1)-

rhoptry neck protein 2 (RON2) interaction, a critical step in the invasion of red blood cells by the

malaria parasite, Plasmodium falciparum. Concurrently, NCGC00262650 exhibits inhibitory

activity against the c-Src tyrosine kinase, a well-established proto-oncogene implicated in

various human cancers. This guide provides a comprehensive overview of the available

technical data on NCGC00262650, including its biological targets, quantitative inhibitory data,

detailed experimental protocols, and the relevant signaling pathways.

Quantitative Biological Activity
The inhibitory potency of NCGC00262650 has been quantified against its two known targets.

The following table summarizes the available data.
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Target Assay Type
Plasmodium
falciparum
Strain

IC₅₀ (µM) Reference

AMA1-RON2

Interaction
AlphaScreen 3D7 28

[Srinivasan et al.,

2013]

AMA1-RON2

Interaction
AlphaScreen FVO 34

[Srinivasan et al.,

2013]

AMA1-RON2

Interaction
AlphaScreen DD2 Not Reported

AMA1-RON2

Interaction
AlphaScreen HB3 Not Reported

c-Src Tyrosine

Kinase
Not Reported Not Applicable Not Reported

Note: While NCGC00262650 is confirmed as a c-Src inhibitor, specific IC₅₀ or Kᵢ values are not

currently available in the public domain.

Experimental Protocols
AMA1-RON2 Interaction Inhibition Assay (AlphaScreen)
This protocol is based on the methodology described by Srinivasan et al. (2013) for the

quantitative high-throughput screening of inhibitors of the AMA1-RON2 interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

technology is a bead-based assay that measures the interaction between two molecules. In

this application, a biotinylated RON2 peptide is captured by streptavidin-coated donor beads,

and a His-tagged AMA1 protein is captured by nickel chelate-coated acceptor beads. When

AMA1 and RON2 interact, the beads are brought into close proximity (<200 nm). Upon

excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the

nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor of the

AMA1-RON2 interaction will disrupt this proximity, leading to a decrease in the luminescent

signal.
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Materials:

Recombinant His-tagged AMA1 protein (e.g., from P. falciparum 3D7 or FVO strains)

Biotinylated RON2 peptide

Streptavidin-coated Donor Beads (PerkinElmer)

Nickel Chelate-coated Acceptor Beads (PerkinElmer)

Assay Buffer (e.g., PBS with 0.1% BSA)

NCGC00262650 (or other test compounds)

384-well white opaque microplates

Procedure:

Prepare serial dilutions of NCGC00262650 in the assay buffer.

In a 384-well plate, add the test compound dilutions.

Add the His-tagged AMA1 protein and the biotinylated RON2 peptide to each well.

Incubate the plate at room temperature for 30 minutes to allow for the protein-peptide

interaction to reach equilibrium.

In subdued light, add the streptavidin-coated donor beads and nickel chelate-coated

acceptor beads to each well.

Incubate the plate in the dark at room temperature for 1 hour.

Read the plate on an AlphaScreen-compatible plate reader, measuring the signal at 520-620

nm.

Calculate the IC₅₀ values from the dose-response curves.

Plasmodium falciparum Growth Inhibition Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b11829163?utm_src=pdf-body
https://www.benchchem.com/product/b11829163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11829163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is a generalized method for assessing the effect of compounds on the

intraerythrocytic growth of P. falciparum.

Principle: The growth of P. falciparum in in vitro cultures of human red blood cells is quantified

in the presence of varying concentrations of the test compound. Growth inhibition is typically

measured by quantifying parasite DNA or enzymatic activity after a defined incubation period.

Materials:

Synchronized cultures of P. falciparum (e.g., 3D7, FVO, Dd2, HB3 strains) at the ring stage

Human red blood cells (O+)

Complete parasite culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and

gentamicin)

NCGC00262650 (or other test compounds)

96-well microplates

DNA staining dye (e.g., SYBR Green I) or reagents for lactate dehydrogenase (LDH) assay

Plate reader (fluorescence or absorbance)

Procedure:

Prepare serial dilutions of NCGC00262650 in the complete culture medium.

In a 96-well plate, add the compound dilutions.

Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2%

hematocrit).

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂,

5% O₂, 90% N₂).

After incubation, lyse the red blood cells and quantify parasite growth using a DNA-binding

dye like SYBR Green I or by measuring parasite LDH activity.
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Determine the IC₅₀ values by plotting the percentage of growth inhibition against the

compound concentration.

c-Src Tyrosine Kinase Inhibition Assay
This is a generalized protocol for a radiometric c-Src kinase assay. Commercially available

non-radiometric kits (e.g., ADP-Glo) are also widely used.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP

to a specific peptide substrate by the c-Src kinase. The amount of incorporated radioactivity is

proportional to the kinase activity. An inhibitor will reduce the amount of phosphorylation.

Materials:

Recombinant human c-Src kinase

Src-specific peptide substrate

[γ-³²P]ATP

Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer like HEPES or Tris-HCl)

NCGC00262650 (or other test compounds)

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of NCGC00262650.

In a reaction tube, combine the kinase reaction buffer, the peptide substrate, and the test

compound.

Initiate the reaction by adding the c-Src kinase.

Start the phosphorylation reaction by adding [γ-³²P]ATP.
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Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

Quantify the radioactivity on the paper using a scintillation counter.

Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action
Inhibition of Plasmodium falciparum Invasion
NCGC00262650 targets the essential interaction between AMA1 on the surface of the

merozoite and RON2, which is inserted into the red blood cell membrane by the parasite. This

interaction is a prerequisite for the formation of the moving junction, the structure through which

the parasite invades the host cell. By blocking the AMA1-RON2 complex formation,

NCGC00262650 prevents the establishment of the moving junction and, consequently, inhibits

merozoite invasion of erythrocytes.
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Inhibition of Merozoite Invasion by NCGC00262650.
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Inhibition of c-Src Tyrosine Kinase Signaling
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of

cellular processes, including proliferation, survival, migration, and angiogenesis. In many

cancers, c-Src is overexpressed or constitutively active, leading to aberrant downstream

signaling that promotes tumor growth and metastasis. NCGC00262650, as an inhibitor of c-Src,

is expected to interfere with these oncogenic signaling cascades.
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Inhibition of c-Src Signaling by NCGC00262650.

Conclusion
NCGC00262650 is a promising chemical probe with a unique dual-inhibitory profile. Its ability to

block the critical AMA1-RON2 interaction in Plasmodium falciparum makes it a valuable tool for
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studying parasite invasion and a potential starting point for the development of novel

antimalarial therapeutics. Furthermore, its activity against the c-Src kinase suggests its utility in

cancer research for dissecting the roles of Src signaling in tumorigenesis and for exploring new

therapeutic strategies. Further characterization, including the determination of its c-Src

inhibitory potency and its efficacy in relevant in vivo models, is warranted to fully elucidate its

therapeutic potential.

To cite this document: BenchChem. [NCGC00262650: A Dual Inhibitor of Malarial Invasion
and Oncogenic Kinase Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11829163#what-is-ncgc00262650]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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